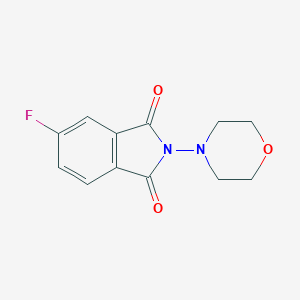![molecular formula C19H17NO4 B394693 4-(1,3-benzodioxol-5-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B394693.png)
4-(1,3-benzodioxol-5-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a complex organic compound that features a benzodioxole moiety and a methanoisoindole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Methanoisoindole Core: This step may involve the Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Propan-2-ylidene Group: This can be done via aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the benzodioxole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the methanoisoindole core.
Substitution: Electrophilic and nucleophilic substitution reactions may occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 4-(1,3-benzodioxol-5-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione often involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the methanoisoindole core could fit into hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Lacks the propan-2-ylidene group.
2-(1,3-benzodioxol-5-yl)-8-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Has a methyl group instead of propan-2-ylidene.
Uniqueness
The presence of the propan-2-ylidene group in 4-(1,3-benzodioxol-5-yl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may confer unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H17NO4/c1-9(2)15-11-4-5-12(15)17-16(11)18(21)20(19(17)22)10-3-6-13-14(7-10)24-8-23-13/h3-7,11-12,16-17H,8H2,1-2H3 |
InChI Key |
ASIICBLSIDAYNC-UHFFFAOYSA-N |
SMILES |
CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394611.png)
![4-{[(4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B394613.png)
![10-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B394614.png)
![2-Phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B394621.png)
![ethyl 1-phenyl-5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B394623.png)
![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]-1-[(4-METHOXYPHENOXY)METHYL]ETHYL 4-METHYLBENZOATE](/img/structure/B394624.png)
![N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B394625.png)


![(3-aminophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B394628.png)


![3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B394635.png)
![Ethyl 1-[1-(2,4-dibromophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B394637.png)
